molecular formula C20H14ClF3N2OS B3750391 3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide

3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide

Cat. No. B3750391
M. Wt: 422.9 g/mol
InChI Key: OAHDHWNTZZJNHH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry where three fluorine atoms are attached to a carbon atom . It also contains a benzyl group attached to the trifluoromethyl group, a chlorophenyl group, and a thiazol group, which is a type of heterocyclic compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The trifluoromethyl group is known to be highly electronegative, which could influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. The trifluoromethyl group is known to be quite reactive, and could undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the trifluoromethyl group is known to significantly influence a compound’s polarity, boiling point, and acidity .

Future Directions

The study and application of fluorinated organic compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . This compound, with its combination of a trifluoromethyl group and other functional groups, could be of interest in these areas.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2OS/c21-17-7-2-1-5-14(17)8-9-18(27)26-19-25-12-16(28-19)11-13-4-3-6-15(10-13)20(22,23)24/h1-10,12H,11H2,(H,25,26,27)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHDHWNTZZJNHH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide
Reactant of Route 2
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3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide
Reactant of Route 3
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3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide
Reactant of Route 6
Reactant of Route 6
3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide

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